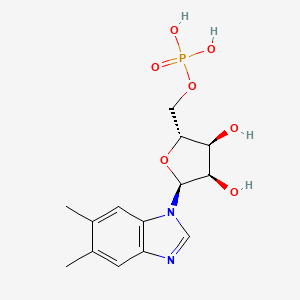

N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alfa-Ribazol-5’-Fosfato (también conocido como α-ribazol 5’-fosfato) es un intermedio crucial en la biosíntesis de la vitamina B12 (cobalamina) en las bacterias. Desempeña un papel fundamental en el ensamblaje del bucle de nucleótidos de la cobalamina. El nombre sistemático de esta enzima es adenosilcobalamina/α-ribazol-5′-fosfato fosfohidrolasa , y también se conoce como CobC .

Métodos De Preparación

Rutas Sintéticas:: La principal reacción bioquímica catalizada por la enzima adenosilcobalamina/α-ribazol fosfatasa es:

adenosilcobalamina 5′-fosfato + H2O⇌coenzima B12+fosfato

Además, in vitro, la enzima puede catalizar la siguiente reacción:

α-ribazol 5′-fosfato + H2O⇌α-ribazol + fosfato

Métodos de Producción Industrial:: Los métodos de producción industrial para Alfa-Ribazol-5’-Fosfato no están ampliamente documentados, ya que se estudia principalmente en entornos de investigación.

Análisis De Reacciones Químicas

Alfa-Ribazol-5’-Fosfato experimenta diversas reacciones, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones son específicos de las vías sintéticas que conducen a la cobalamina. Los principales productos formados a partir de estas reacciones contribuyen al ensamblaje del bucle de nucleótidos en la vía de biosíntesis de la vitamina B12.

Aplicaciones Científicas De Investigación

Metabolic Role

N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole is categorized as a primary metabolite essential for various physiological processes. It is involved in the biosynthesis of coenzyme B12, which is crucial for cellular metabolism across different organisms, from bacteria to humans . Specifically, this compound acts as an intermediate in the synthesis of adenosylcobalamin (AdoCbl), a form of vitamin B12 that plays a vital role in enzyme activity related to energy metabolism and DNA synthesis .

Table 1: Key Metabolic Functions

| Function | Description |

|---|---|

| Coenzyme B12 Biosynthesis | Intermediate in the formation of adenosylcobalamin |

| Essential Metabolite | Involved in growth and reproduction across species |

| Biomarker Potential | Detected in various food sources, indicating dietary intake |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds derived from benzimidazole structures have shown significant activity against various bacterial strains and fungi. The antimicrobial efficacy of synthesized derivatives has been evaluated using minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial effects of synthesized 2-mercaptobenzimidazole derivatives, several compounds demonstrated remarkable activity against a range of pathogens. The most potent derivatives exhibited MIC values as low as 1.27 µM against specific bacterial strains . This suggests that modifications to the benzimidazole structure can enhance its antibacterial properties.

Drug Development Insights

The benzimidazole scaffold has been extensively studied for its pharmacological activities, making it a promising candidate for drug development. This compound and its derivatives have been investigated for their potential as anticancer agents due to their structural similarity to purine nucleotides .

Table 2: Pharmacological Activities of Benzimidazole Derivatives

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

- Enhanced Antimicrobial Agents : Investigating structural modifications to improve efficacy against resistant bacterial strains.

- Cancer Therapeutics : Further studies on the anticancer potential of this compound and its derivatives could lead to novel treatment options.

- Metabolic Pathway Elucidation : Understanding the full metabolic pathways involving this compound can reveal additional physiological roles and therapeutic targets.

Mecanismo De Acción

El mecanismo exacto por el cual Alfa-Ribazol-5’-Fosfato ejerce sus efectos implica intrincadas interacciones moleculares. Participa en la formación del bucle de nucleótidos, lo que finalmente conduce a la síntesis de la coenzima B12.

Comparación Con Compuestos Similares

Actividad Biológica

N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole (often abbreviated as alpha-ribazole-5'-phosphate) is a critical metabolite involved in various biological processes. This compound is a derivative of benzimidazole and plays a significant role in the biosynthesis of cobalamin (vitamin B12) and its analogs. Understanding its biological activity is essential for insights into its metabolic pathways and potential applications in biotechnology and medicine.

Chemical Structure and Properties

This compound belongs to the class of organic compounds known as benzimidazole ribonucleosides and ribonucleotides. Its structure consists of an imidazole moiety linked to a ribose sugar with a phosphate group attached to the C5 carbon. The compound's molecular weight is approximately 366.31 Da.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₄O₅P |

| Molecular Weight | 366.31 g/mol |

| Solubility | Soluble in water |

| Biological Role | Cobalamin biosynthesis |

This compound is synthesized via the action of the enzyme nicotinate mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase (CobT). This enzyme catalyzes the transfer of a phosphoribosyl group from nicotinate mononucleotide (NAMN) to 5,6-dimethylbenzimidazole (DMB), forming alpha-ribazole-5'-phosphate. This reaction is vital for the production of cobalamin, which is crucial for DNA synthesis and cellular metabolism in many organisms, including bacteria and mammals .

Enzymatic Activity

The enzymatic activity of CobT has been characterized through various studies:

- Enzyme Structure : X-ray crystallography has revealed the three-dimensional structure of CobT, providing insights into its active site and substrate binding. The binding site for DMB suggests that specific amino acids, such as Glu317, act as catalytic bases during the reaction .

- Substrate Specificity : CobT can utilize different nucleotide bases to produce various lower ligands for cobamide, demonstrating its versatility in enzymatic reactions .

- Biological Importance : The presence of this compound in various organisms indicates its fundamental role in metabolism. It has been detected in food sources such as poultry and pigs, suggesting its potential as a biomarker for dietary intake .

Case Studies

Several studies have highlighted the significance of this compound in biological systems:

- Salmonella typhimurium : Research demonstrated that CobT from this bacterium plays a central role in synthesizing alpha-ribazole from NAMN and DMB, illustrating the compound's importance in microbial metabolism .

- Escherichia coli : Studies on E. coli have shown that the gene encoding CobT can partially complement disruptions in other metabolic pathways, emphasizing its role in maintaining cellular function under varying conditions .

Implications for Biotechnology

The understanding of this compound's biological activity opens avenues for biotechnological applications:

- Cobalamin Production : By manipulating metabolic pathways involving this compound, it may be possible to enhance cobalamin production in microbial systems for nutritional supplements or therapeutic uses.

- Biomarker Development : Its detection in food sources could lead to developments in dietary assessments and nutrition science.

Propiedades

Número CAS |

975-91-7 |

|---|---|

Fórmula molecular |

C14H19N2O7P |

Peso molecular |

358.28 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C14H19N2O7P/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(18)12(17)11(23-14)5-22-24(19,20)21/h3-4,6,11-14,17-18H,5H2,1-2H3,(H2,19,20,21)/t11-,12-,13-,14+/m1/s1 |

Clave InChI |

ZMRGXEJKZPRBPJ-SYQHCUMBSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |

SMILES isomérico |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |

SMILES canónico |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |

Key on ui other cas no. |

975-91-7 |

Descripción física |

Solid |

Sinónimos |

alpha-ribazole-5'-P N(1)-(5-phosphoribosyl)-5,6-dimethylbenzimidazole |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.